Alclofenac lysinate is a pharmaceutical compound derived from aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This compound is specifically designed to enhance the solubility and bioavailability of aceclofenac by forming a salt with lysine, an amino acid. The modification aims to address the poor solubility of aceclofenac, which can limit its therapeutic efficacy when administered orally.
Alclofenac lysinate is classified under pharmaceutical salts. It is synthesized through the reaction of aceclofenac with lysine, resulting in improved solubility characteristics compared to its parent compound. This classification is significant as it reflects the ongoing efforts in pharmaceutical chemistry to enhance drug formulations for better patient outcomes.
The synthesis of alclofenac lysinate typically involves a salt formation reaction between aceclofenac and L-lysine. The process can be summarized as follows:
The yield of this synthesis process can be quite high, often exceeding 90%, indicating an efficient reaction pathway .
The molecular structure of alclofenac lysinate features the core structure of aceclofenac, which includes an aromatic ring and an acetic acid moiety, linked to a lysine molecule. The structural formula can be represented as follows:
The presence of the lysine moiety enhances the hydrophilicity of the compound, improving its solubility in aqueous environments compared to aceclofenac alone.
Alclofenac lysinate can undergo various chemical reactions typical of amines and carboxylic acids. Key reactions include:
These reactions are critical for understanding the stability and behavior of alclofenac lysinate in different environments.
The mechanism of action of alclofenac lysinate mirrors that of aceclofenac, primarily involving the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, alclofenac reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This action results in:
The enhanced solubility due to the lysinate form allows for more efficient absorption in the gastrointestinal tract, leading to quicker onset and potentially greater therapeutic effects .
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) are employed to confirm the identity and purity of alclofenac lysinate .
Alclofenac lysinate has several scientific applications:
The development of non-steroidal anti-inflammatory drugs (NSAIDs) represents a systematic effort to optimize the anti-inflammatory and analgesic properties of phenylacetic acid derivatives. Alclofenac (chemically designated as 4-allyloxy-3-chlorophenylacetic acid) emerged in the early 1970s as a structural analog of diclofenac, distinguished by its unique allyloxy moiety. This modification conferred enhanced prostaglandin synthase inhibition while reducing gastrointestinal irritation compared to first-generation acidic NSAIDs [7]. The molecular evolution prioritized:
Table 1: Structural Evolution of Phenylacetic Acid-Derived NSAIDs
Compound | Key Structural Features | Therapeutic Innovations | Limitations |
---|---|---|---|
Diclofenac (1973) | Dichlorophenylamino-phenylacetate | Balanced COX-1/COX-2 inhibition | GI toxicity risks [5] |
Alclofenac (1975) | 4-Allyloxy-3-chlorophenylacetate | Reduced GI irritation; enhanced tissue uptake | Skin rash incidence [1] |
Alclofenac Lysinate | Lysine salt of alclofenac | Improved aqueous solubility; rapid absorption | Limited commercial adoption |
Alclofenac’s core structure maintained the carboxylic acid group critical for COX enzyme binding but introduced steric and electronic modifications to alter pharmacokinetic behavior. Preclinical studies highlighted its comparable efficacy to indomethacin and phenylbutazone in rheumatoid arthritis models, positioning it as a viable alternative within the NSAID class [1] [7].
The conversion of alclofenac to its lysinate salt (chemical name: Lysine 2-(4-(allyloxy)-3-chlorophenyl)acetate) addressed a fundamental limitation of acidic NSAIDs: poor aqueous solubility. The lysine salt formulation leveraged:
Table 2: Physicochemical Properties of Alclofenac vs. Alclofenac Lysinate
Parameter | Alclofenac (Free Acid) | Alclofenac Lysinate | Change (%) |
---|---|---|---|
Aqueous Solubility (mg/mL) | 0.12 ± 0.03 | 58.7 ± 2.1 | +48,800% |
Log P (Octanol/Water) | 3.87 ± 0.11 | 1.02 ± 0.05 | -73.6% |
Plasma Tₘₐₓ (minutes) | 120–180 | 45–60 | -66.7% |
Lysine’s selection as a counterion was strategic: its biocompatibility minimized toxicity risks, while its branched aliphatic chain disrupted crystal packing efficiency more effectively than smaller cations (e.g., sodium or potassium). This molecular design principle was later adopted in other NSAID salts like clonixin lysinate to overcome bioavailability barriers [6] [8].
Alclofenac lysinate occupied a distinctive niche within the NSAID landscape due to its optimized balance of anti-inflammatory potency and physicochemical advantages. Key differentiators included:
Table 3: Pharmacodynamic Comparison of Acidic NSAIDs in Rheumatoid Arthritis
NSAID | Daily Dose (mg) | Synovial PGE₂ Reduction (%) | Clinical Efficacy Rating | GI Tolerance Profile |
---|---|---|---|---|
Alclofenac Lysinate | 3,000 | 78 ± 6 | Equivalent to diclofenac | Superior to aspirin [1] |
Diclofenac Sodium | 150 | 82 ± 5 | Reference standard | Moderate risk [10] |
Aspirin | 4,800 | 65 ± 8 | Suboptimal at high doses | Poor tolerance [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7